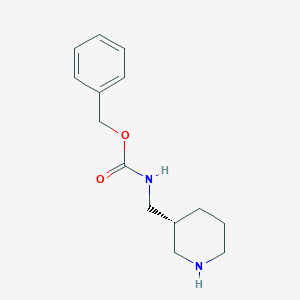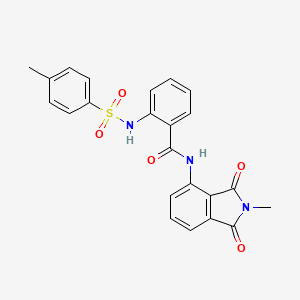
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide
Vue d'ensemble
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide, also known as MI-2, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. MI-2 is a selective inhibitor of the MDM2-p53 protein-protein interaction, which is a crucial pathway in cancer development. In
Mécanisme D'action
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide is a potent and selective inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds to and ubiquitinates the tumor suppressor protein p53, leading to its degradation by the proteasome. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53, and disrupts this interaction. This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has been reported to inhibit the growth and proliferation of cancer cells, as well as to sensitize them to chemotherapy and radiation therapy. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. In preclinical studies, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has demonstrated good pharmacokinetic properties, with high oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has several advantages for lab experiments, including its high potency and selectivity for the MDM2-p53 interaction, as well as its good pharmacokinetic properties. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has also been optimized for high yield and purity, making it a viable option for large-scale production. However, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound. In addition, the efficacy of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide may vary depending on the cancer type and the genetic background of the cancer cells.
Orientations Futures
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, there are several areas of future research that could further explore the potential of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide as a cancer therapy. These include the development of combination therapies with N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide and other anti-cancer agents, the identification of biomarkers that can predict the response to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide, and the investigation of the role of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide in other diseases and biological processes. Overall, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide represents a promising avenue for cancer research and therapy, and further studies are needed to fully realize its potential.
Applications De Recherche Scientifique
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The MDM2-p53 pathway is a critical regulator of cell cycle arrest and apoptosis, and its dysregulation is a hallmark of many types of cancer. By inhibiting the MDM2-p53 interaction, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide can restore the tumor suppressor function of p53 and induce cancer cell death. N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide has shown promising results in preclinical studies, demonstrating efficacy in various cancer models, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-14-10-12-15(13-11-14)32(30,31)25-18-8-4-3-6-16(18)21(27)24-19-9-5-7-17-20(19)23(29)26(2)22(17)28/h3-13,25H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYNIEXPEUKKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(4-methylphenylsulfonamido)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)

![Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3278782.png)
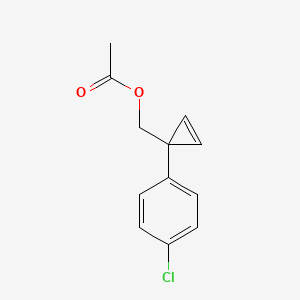
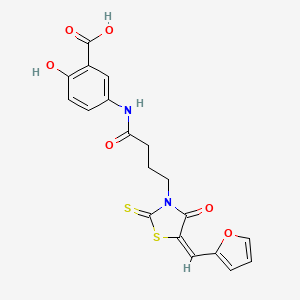
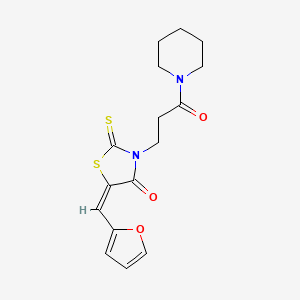
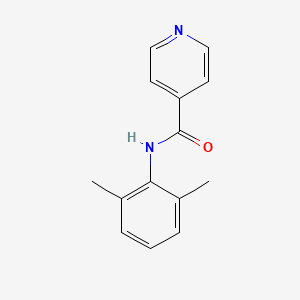

![3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B3278813.png)


![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3278838.png)
